molecular formula C6H11N3O4 B11519759 N~2~-carbamoylglutamine

N~2~-carbamoylglutamine

Cat. No.: B11519759
M. Wt: 189.17 g/mol
InChI Key: LXDLMOSEPGRTDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-carbamoylglutamine is a synthetic analogue of N-acetylglutamate, which plays a crucial role in the urea cycle and endogenous arginine synthesis. This compound is known for its ability to activate carbamoyl phosphate synthetase-1, an enzyme essential for the conversion of blood ammonia into urea, thereby aiding in the detoxification process .

Preparation Methods

Synthetic Routes and Reaction Conditions: N2-carbamoylglutamine can be synthesized through a series of chemical reactions involving the carbamoylation of glutamine. The process typically involves the use of carbamoyl phosphate as a carbamoylating agent under controlled pH and temperature conditions .

Industrial Production Methods: Industrial production of N2-carbamoylglutamine often employs biocatalytic methods due to their efficiency and environmental friendliness. Enzymatic synthesis using carbamoyl phosphate synthetase is a common approach, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N2-carbamoylglutamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Ammonia, primary amines.

Major Products:

Scientific Research Applications

N~2~-carbamoylglutamine has a wide range of applications in scientific research:

Mechanism of Action

N~2~-carbamoylglutamine exerts its effects by activating carbamoyl phosphate synthetase-1, which catalyzes the conversion of ammonia and bicarbonate into carbamoyl phosphate. This reaction is a critical step in the urea cycle, facilitating the detoxification of ammonia in the liver. The compound’s ability to stimulate endogenous arginine synthesis further enhances its biological significance .

Comparison with Similar Compounds

    N-acetylglutamate: A natural activator of carbamoyl phosphate synthetase-1.

    N-carbamoylglutamate: Another synthetic analogue with similar properties.

Uniqueness: N2-carbamoylglutamine is unique due to its stability and efficacy in activating carbamoyl phosphate synthetase-1, making it a valuable tool in both research and industrial applications .

Properties

Molecular Formula

C6H11N3O4

Molecular Weight

189.17 g/mol

IUPAC Name

5-amino-2-(carbamoylamino)-5-oxopentanoic acid

InChI

InChI=1S/C6H11N3O4/c7-4(10)2-1-3(5(11)12)9-6(8)13/h3H,1-2H2,(H2,7,10)(H,11,12)(H3,8,9,13)

InChI Key

LXDLMOSEPGRTDA-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)N)C(C(=O)O)NC(=O)N

Origin of Product

United States

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